(5Z)-5-[[5-(3-chloroanilino)thiophen-2-yl]methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione
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Overview
Description
(5Z)-5-[[5-(3-chloroanilino)thiophen-2-yl]methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazolidine-2,4-dione core, a thiophene ring, and a 3-chloroanilino group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[[5-(3-chloroanilino)thiophen-2-yl]methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione typically involves multiple steps, including the formation of the thiazolidine-2,4-dione core, the introduction of the thiophene ring, and the attachment of the 3-chloroanilino group. Common reagents used in these reactions include thioamides, aldehydes, and anilines. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide, and catalysts like p-toluenesulfonic acid. The reactions are typically carried out at elevated temperatures, ranging from 60°C to 120°C, to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated reactors and precise control of reaction parameters to achieve high purity and consistency. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[[5-(3-chloroanilino)thiophen-2-yl]methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 80°C, and in solvents like ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-[[5-(3-chloroanilino)thiophen-2-yl]methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development. Studies have shown that it exhibits antimicrobial and anticancer properties, making it a promising lead compound for further investigation.
Medicine
In medicine, this compound is being explored for its therapeutic potential. Its ability to modulate specific biological pathways makes it a candidate for the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in catalysis, polymer science, and materials engineering.
Mechanism of Action
The mechanism of action of (5Z)-5-[[5-(3-chloroanilino)thiophen-2-yl]methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival pathways. Additionally, its antimicrobial activity is linked to its interaction with bacterial cell membranes, leading to cell lysis and death.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Compounds with a similar thiazolidine-2,4-dione core, such as pioglitazone and rosiglitazone, are used as antidiabetic agents.
Thiophene Derivatives: Compounds containing a thiophene ring, such as thiophene-2-carboxylic acid, are used in various chemical and pharmaceutical applications.
Anilino Derivatives: Compounds with an anilino group, such as aniline and its derivatives, are widely used in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Uniqueness
What sets (5Z)-5-[[5-(3-chloroanilino)thiophen-2-yl]methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione apart is its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C22H17ClN2O2S2 |
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Molecular Weight |
441.0 g/mol |
IUPAC Name |
(5Z)-5-[[5-(3-chloroanilino)thiophen-2-yl]methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C22H17ClN2O2S2/c1-14-5-7-15(8-6-14)13-25-21(26)19(29-22(25)27)12-18-9-10-20(28-18)24-17-4-2-3-16(23)11-17/h2-12,24H,13H2,1H3/b19-12- |
InChI Key |
GYLLGYDVQJYVSV-UNOMPAQXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(S3)NC4=CC(=CC=C4)Cl)/SC2=O |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(S3)NC4=CC(=CC=C4)Cl)SC2=O |
Origin of Product |
United States |
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